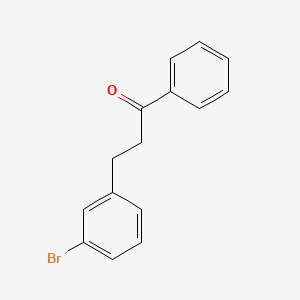

3-(3-Bromophenyl)propiophenone

Vue d'ensemble

Description

3-(3-Bromophenyl)propiophenone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H4Br} + \text{CH3CH2COCl} \rightarrow \text{C9H9BrO} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the carbonyl group can yield alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 3-(3-Bromophenyl)propanoic acid.

Reduction: 3-(3-Bromophenyl)propan-1-ol.

Substitution: 3-(3-Methoxyphenyl)propiophenone.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

3-(3-Bromophenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, facilitating the creation of complex molecules through various chemical reactions. For instance, it is involved in synthesizing isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid, which have potential medicinal applications.

Synthesis Methodology:

The synthesis typically involves bromination reactions using reagents like sodium chlorate and hydrobromic acid to yield the compound efficiently. This method minimizes by-products and enhances yield.

Antimicrobial Properties:

Research indicates that derivatives of propiophenone, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound disrupts bacterial cell membranes, demonstrating enhanced efficacy against various bacterial strains compared to non-brominated counterparts.

Cytotoxic Effects:

In vitro studies reveal that this compound exhibits cytotoxic effects on several cancer cell lines. The compound has been tested against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells, with IC50 values indicating its potential as a lead structure for developing new anticancer agents:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

| HeLa | 18.4 |

The mechanism underlying its cytotoxicity involves apoptosis induction and cell cycle arrest at the G2/M phase.

Medical Applications

Therapeutic Agent Development:

The compound is being explored as a precursor for developing new therapeutic agents due to its promising biological activities. Its ability to interact with specific molecular targets suggests potential roles in modulating enzyme activity, which could lead to novel treatments for various diseases.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be employed in formulations requiring specific reactivity or functionality.

Case Studies

Several studies have documented the applications of this compound across different fields:

- Study on Antimicrobial Activity: A comparative study evaluated the antimicrobial efficacy of various brominated compounds, revealing that this compound significantly inhibited bacterial growth compared to its non-brominated analogs.

- Cytotoxicity Assessment: Research involving multiple cancer cell lines demonstrated that this compound effectively induces cell death through apoptosis, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s reactivity, facilitating interactions with biological molecules.

Comparaison Avec Des Composés Similaires

3-(3-Chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of bromine.

3-(3-Fluorophenyl)propiophenone: Contains a fluorine atom at the meta position.

3-(3-Methylphenyl)propiophenone: Features a methyl group instead of a halogen.

Uniqueness: 3-(3-Bromophenyl)propiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and methyl analogs.

Activité Biologique

3-(3-Bromophenyl)propiophenone, a compound with the chemical formula C15H13BrO, is a derivative of propiophenone that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of propiophenone derivatives. A notable method includes the use of sodium chlorate and hydrobromic acid to produce bromine, which can be used in a bromination reaction to yield the desired compound efficiently while minimizing by-products .

Antimicrobial Properties

Research indicates that derivatives of propiophenone, including this compound, exhibit significant antimicrobial activity. A study evaluated various analogs against a range of bacterial strains, revealing that the brominated compound demonstrated enhanced efficacy compared to non-brominated counterparts. The mechanism appears to involve disruption of bacterial cell membranes .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for different cancer cell lines are summarized in Table 1 below.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 18.4 |

This data suggests that the compound may serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This effect is likely due to its ability to inhibit neuroinflammation and promote neuronal survival pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Studies utilizing hierarchical quantitative structure-activity relationships (H-QSAR) have indicated that the presence of the bromine atom significantly enhances biological activity compared to non-brominated analogs. The molecular descriptors analyzed include topostructural indices and quantum chemical parameters .

Case Studies

- Antimicrobial Activity : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

- Cancer Cell Line Study : A research project focused on evaluating the effects of various concentrations of this compound on MCF-7 cells over 48 hours showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYQGOLZHMIKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483004 | |

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65565-12-0 | |

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.